molecular formula C8H7NO B8711356 3-(pyridin-4-yl)prop-2-enal

3-(pyridin-4-yl)prop-2-enal

Cat. No.: B8711356
M. Wt: 133.15 g/mol
InChI Key: PEIRJCZXFPMXTI-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)prop-2-enal is an organic compound that features a pyridine ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(pyridin-4-yl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 3-(4-Pyridyl)propanol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: 3-(4-Pyridyl)propanoic acid.

    Reduction: 3-(4-Pyridyl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(pyridin-4-yl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)prop-2-enal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Pyridyl)propanoic acid
  • 3-(4-Pyridyl)propanol
  • 3-(4-Pyridyl)acrylic acid

Uniqueness

3-(pyridin-4-yl)prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-pyridin-4-ylprop-2-enal

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H

InChI Key

PEIRJCZXFPMXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=CC=O

Origin of Product

United States

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